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Compound of Interest

Methyl 2-(bromomethyl)-5-
Compound Name:
fluorobenzoate

Cat. No.: B144643

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(bromomethyl)-5-fluorobenzoate is a key building block in synthetic organic
chemistry, particularly valued for its role in the development of novel therapeutic agents. Its
unique structural features, including a reactive bromomethyl group and a fluorine-substituted
aromatic ring, make it a versatile intermediate for creating complex molecular architectures.
This technical guide provides a comprehensive overview of its core characteristics, including its
chemical and physical properties, synthesis, reactivity, and applications in medicinal chemistry,
with a focus on its role as a precursor to potent modulators of the metabotropic glutamate
receptor 5 (MGIuRb5).

Core Chemical and Physical Properties

Methyl 2-(bromomethyl)-5-fluorobenzoate is a white to off-white solid at room temperature.
The presence of the fluorine atom and the ester functional group influences its solubility and
reactivity. While specific, experimentally determined physical constants such as melting and
boiling points are not widely published in readily available literature, predicted values and data
from suppliers provide a useful reference.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b144643?utm_src=pdf-interest
https://www.benchchem.com/product/b144643?utm_src=pdf-body
https://www.benchchem.com/product/b144643?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source

CAS Number 138786-65-9 [11[2]

Molecular Formula CoHsBrFO2 [1][2]

Molecular Weight 247.06 g/mol [11[2]

Purity >95% to >98% [1112]

Appearance White to off-white solid General Supplier Information
Store in a cool, dry, well-

Storage ventilated area under an inert 3]

atmosphere (e.g., Argon or
Nitrogen) at 2-8°C.

Predicted Physicochemical Data

Property Predicted Value Source
Boiling Point 306.1+£37.0 °C [3]
Density 1.534+0.06 g/cm3 [3]
LogP 2.5072 [2]
Topological Polar Surface Area
bolog 26.3 A2 [2]

(TPSA)
Number of Hydrogen Bond

2 [2]
Acceptors
Number of Hydrogen Bond

0 [2]
Donors
Number of Rotatable Bonds 2 [2]

Spectroscopic Data

Detailed experimental spectroscopic data for Methyl 2-(bromomethyl)-5-fluorobenzoate is
not consistently available in public databases. However, based on the known spectra of

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://cenmed.com/methyl-2-bromomethyl-5-fluorobenzoate-c09-1598-656/
https://www.chemscene.com/product/138786-65-9.html
https://cenmed.com/methyl-2-bromomethyl-5-fluorobenzoate-c09-1598-656/
https://www.chemscene.com/product/138786-65-9.html
https://cenmed.com/methyl-2-bromomethyl-5-fluorobenzoate-c09-1598-656/
https://www.chemscene.com/product/138786-65-9.html
https://cenmed.com/methyl-2-bromomethyl-5-fluorobenzoate-c09-1598-656/
https://www.chemscene.com/product/138786-65-9.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1455119.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1455119.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1455119.htm
https://www.chemscene.com/product/138786-65-9.html
https://www.chemscene.com/product/138786-65-9.html
https://www.chemscene.com/product/138786-65-9.html
https://www.chemscene.com/product/138786-65-9.html
https://www.chemscene.com/product/138786-65-9.html
https://www.benchchem.com/product/b144643?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

structurally related compounds, the following characteristic signals can be predicted.
1H NMR (Predicted)

o Asinglet for the methyl ester protons (-OCHs) around 3.9 ppm.

e Asinglet for the bromomethyl protons (-CH2zBr) around 4.5-4.8 ppm.

» A series of multiplets for the three aromatic protons in the region of 7.0-8.0 ppm, showing
coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

13C NMR (Predicted)

A signal for the methyl ester carbon (-OCHs) around 52 ppm.

A signal for the bromomethyl carbon (-CH2Br) in the range of 30-35 ppm.

A signal for the ester carbonyl carbon (C=0) around 165 ppm.

Signals for the aromatic carbons between 115 and 140 ppm, with the carbon attached to the
fluorine atom showing a characteristic large coupling constant.

IR (Predicted)
e A strong absorption band for the C=0 stretch of the ester group around 1720-1740 cm~1.

e C-H stretching vibrations for the aromatic and methyl groups in the range of 2850-3100
cm~L,

e C-O stretching of the ester around 1100-1300 cm™1.
e C-Br stretching vibration around 600-700 cm~1.

e C-F stretching vibration around 1000-1400 cm~1.
Mass Spectrometry (Predicted)

e The molecular ion peak (M*) would be expected at m/z 246 and 248 with approximately
equal intensity, corresponding to the two isotopes of bromine (°Br and 81Br).
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o Common fragmentation patterns would include the loss of the methoxy group (-OCHs) and
the bromine atom.

Synthesis and Reactivity

The synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate typically involves the radical
bromination of the corresponding methyl 2-methyl-5-fluorobenzoate precursor.

Experimental Protocol: Synthesis of Methyl 2-
(bromomethyl)-5-fluorobenzoate

This protocol is a generalized procedure based on common organic synthesis methodologies
for benzylic bromination.

Materials:

e Methyl 2-methyl-5-fluorobenzoate

N-Bromosuccinimide (NBS)

A radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)

Anhydrous carbon tetrachloride (CCla) or other suitable non-polar solvent

Inert gas (Nitrogen or Argon)
Procedure:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
Methyl 2-methyl-5-fluorobenzoate in anhydrous CCls under an inert atmosphere.

e Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

o Heat the reaction mixture to reflux (approximately 77°C for CCls) and maintain for several
hours. The reaction can be monitored by TLC or GC-MS to track the consumption of the
starting material.

 After the reaction is complete, cool the mixture to room temperature.
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Filter off the succinimide byproduct.

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining
bromine, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.

Purify the crude product by recrystallization or column chromatography on silica gel to obtain
pure Methyl 2-(bromomethyl)-5-fluorobenzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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